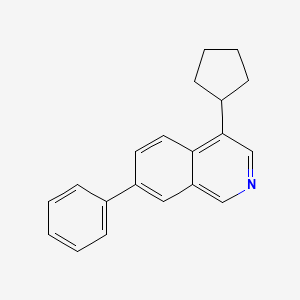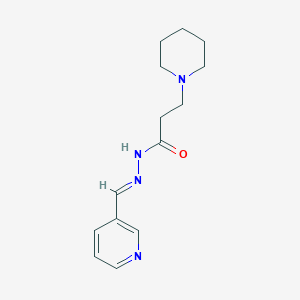![molecular formula C20H20N2O8 B5546303 dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)
dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including esterification, Claisen rearrangement, and reactions with other organic or inorganic agents to introduce specific functional groups. For example, the synthesis condition research of a related compound, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, was investigated through esterification with methanol, followed by reaction with methyl 2-chloropropionate, achieving a 60% yield. The optical activity of the compound indicated that the reaction mechanism was an SN1 process (Pen, 2014).
Molecular Structure Analysis
The molecular structure of compounds synthesized via Schiff bases reduction route, including structures with asymmetric units and intermolecular hydrogen bonding, offers insights into their stability and reactivity. These compounds often exhibit complex crystal systems and are characterized using various spectroscopic methods (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Compounds like dimethyl 5-(phenoxy)-isophthalate substituted phthalocyanines have been synthesized and evaluated for their antioxidant and antibacterial activities. These novel compounds, characterized by various spectroscopic techniques, show promising activities due to their unique structural features (AğirtaŞ, Karatas, & Özdemir, 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility in organic solvents and mesomorphic behavior, are crucial for their potential applications. For instance, the synthesis, photophysical, photochemical, and DFT properties of a zinc phthalocyanine with specific peripheral groups highlighted its solubility and provided a comprehensive understanding of its absorption and photostability (Solǧun, Yildiko, & Ağırtaş, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming coordination polymers, are significant for the development of materials with novel functionalities. Coordination polymers based on similar compounds have been synthesized, demonstrating the ability of these molecules to form complex 3D networks with potential sensing applications (Wang, Yu, & Xu, 2015).
Wissenschaftliche Forschungsanwendungen
Selective and Ultrafast Detection of TNP
Researchers have developed fluorescent probes, including 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid and variants, which demonstrate the application in highly selective and ultrafast sensing of 2,4,6-trinitrophenol (TNP) in water. This is an example of using amino group effects for selective detection over other interfering nitro compounds, indicating potential environmental monitoring applications (Das & Mandal, 2018).
Synthesis and Properties in Polymer Chemistry
A novel diacid monomer, 5-(2-Phthalimidyl-3-methyl butanoylamino)isophthalic acid, has been used to create polyesters with good thermal stability and excellent solubility. This showcases the compound's utility in developing thermally stable and optically active aromatic polyesters, highlighting its significance in advanced polymer chemistry and materials science (Mallakpour & Kolahdoozan, 2007).
Eigenschaften
IUPAC Name |
dimethyl 5-[2-(4-methyl-2-nitrophenoxy)propanoylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-11-5-6-17(16(7-11)22(26)27)30-12(2)18(23)21-15-9-13(19(24)28-3)8-14(10-15)20(25)29-4/h5-10,12H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGMWXUVGXXROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}benzene-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)


![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)
![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

